6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide
Overview
Description
6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 6th position and a cyclopentyl group attached to the nitrogen atom of the carboxamide moiety makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2-oxochromene-3-carboxamide, is brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride.
Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl group. This step usually requires a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cyclopropanation: The compound can react with zinc enolates derived from 1-aryl-2,2-dibromoalkanones to form cyclopropane derivatives.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Cyclopentylation: Cyclopentylamine, triethylamine, dichloromethane
Cyclopropanation: Zinc enolates, diethyl ether, ethyl acetate
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Scientific Research Applications
Medicinal Chemistry: Due to its chromene core, it may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyclopentyl group could influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methyl-2-oxochromene-3-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.
N-benzyl-6-bromo-2-oxochromene-3-carboxamide: Contains a benzyl group instead of a cyclopentyl group.
Uniqueness
The presence of the cyclopentyl group in 6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide may confer unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
6-bromo-N-cyclopentyl-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-10-5-6-13-9(7-10)8-12(15(19)20-13)14(18)17-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAPDJBHXOCPPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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